Potassium dihydrogen phosphate-18O4
Description
Properties
Molecular Formula |
H2KO4P |
|---|---|
Molecular Weight |
144.085 g/mol |
IUPAC Name |
potassium;bis(18O)(oxidanyl)phosphinate |
InChI |
InChI=1S/K.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+1;/p-1/i;1+2,2+2,3+2,4+2 |
InChI Key |
GNSKLFRGEWLPPA-NAOLVIRISA-M |
Isomeric SMILES |
[18OH]P(=[18O])([18OH])[18O-].[K+] |
Canonical SMILES |
OP(=O)(O)[O-].[K+] |
Origin of Product |
United States |
Synthetic Methodologies for Oxygen 18 Enriched Phosphate Compounds
Conventional Synthesis of Oxygen-18 Labeled Orthophosphate
The foundational method for producing ¹⁸O-labeled inorganic phosphate (B84403) (orthophosphate) has traditionally relied on the hydrolysis of reactive phosphorus halides. This approach provides a direct route to incorporating ¹⁸O atoms from enriched water into the phosphate molecule.
Hydrolysis of Phosphorus Halides with Oxygen-18 Enriched Water
The most common conventional synthesis of oxygen-18 labeled orthophosphate (H₃P¹⁸O₄) involves the vigorous and highly exothermic reaction of either phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃) with water highly enriched in the ¹⁸O isotope (H₂¹⁸O). rsc.orggeeksforgeeks.org The general reactions are as follows:
Using Phosphorus Pentachloride (PCl₅): PCl₅ + 4H₂¹⁸O → H₃P¹⁸O₄ + 5HCl
Using Phosphorus Oxychloride (POCl₃): POCl₃ + 3H₂¹⁸O → H₃P¹⁸O₄ + 3HCl
In these reactions, the oxygen atoms from the enriched water displace the chlorine atoms (and the existing oxygen atom in POCl₃) to form the new phosphate molecule. The choice between PCl₅ and POCl₃ as the starting material significantly impacts the maximum theoretical and achievable ¹⁸O enrichment of the final product. rsc.orggeeksforgeeks.org When PCl₅ is used, all four oxygen atoms in the resulting phosphoric acid originate from the H₂¹⁸O, allowing for a theoretical enrichment that matches that of the water. rsc.org In contrast, the hydrolysis of POCl₃ results in three oxygen atoms from H₂¹⁸O and one from the starting material, which has a natural abundance of ¹⁸O, thus limiting the maximum possible enrichment. researchgate.net
Optimization of Reaction Conditions and Enrichment Preservation
A critical factor in the synthesis of highly enriched orthophosphate is the preservation of the isotopic label. Early methodologies reported that conducting the hydrolysis in an ambient atmosphere could lead to a significant loss of ¹⁸O enrichment, with some studies noting a loss of up to half of the label. rsc.orggeeksforgeeks.org This was attributed to the highly reactive nature of the phosphorus halide intermediates, which could react with atmospheric moisture (H₂¹⁶O). rsc.org Consequently, syntheses were often performed in moisture-free atmospheres or using drying tubes to prevent isotopic dilution. researchgate.net
The choice of phosphorus halide has a profound effect on the distribution of labeled species. Electrospray ionization mass spectrometry (ESI-MS) has been effectively used to quantify the different isotopologues (molecules that differ only in their isotopic composition) in the final product. rsc.orgacs.org
| Starting Material | H₂¹⁸O Enrichment | P¹⁶O₄ | P¹⁸O¹⁶O₃ | P¹⁸O₂¹⁶O₂ | P¹⁸O₃¹⁶O | P¹⁸O₄ | Overall ¹⁸O Enrichment | Reference |
| PCl₅ | 97 atom % | 0.7% | - | - | 9.3% | 90.0% | 97.0% | rsc.org |
| POCl₃ | 97 atom % | - | 1.2% | 18.2% | 67.7% | 12.9% | 72.8% (theoretical max) | rsc.org |
This interactive table summarizes the distribution of oxygen-18 labeled phosphate species synthesized from different phosphorus halides.
Advanced Synthetic Strategies for Diverse Oxygen-18 Labeled Phosphorylated Metabolites
While the hydrolysis of phosphorus halides is effective for producing inorganic orthophosphate, the synthesis of more complex, biologically relevant phosphorylated metabolites requires more sophisticated techniques. These advanced strategies offer greater control and versatility, enabling the site-specific labeling of a wide array of molecules.
Phosphoramidite-Based Approaches for Stable Isotope Labeling
A unifying and highly flexible approach for the synthesis of ¹⁸O-labeled phosphates is based on the use of modified ¹⁸O₂-phosphoramidite reagents. rsc.orggeeksforgeeks.orgacs.org Phosphoramidite (B1245037) chemistry, the gold standard for DNA synthesis, has been adapted to introduce ¹⁸O-labeled phosphate groups into a vast range of molecules. rsc.orgacs.org This method involves a three-step sequence of phosphitylation, oxidation, and deprotection. rsc.org
The key to this strategy is a family of phosphoramidite reagents that carry two ¹⁸O atoms. These reagents can be used to phosphorylate an alcohol, followed by an oxidation step that introduces a third oxygen, and subsequent steps to form the desired phosphate or pyrophosphate structure. This toolbox provides access to major classes of phosphorylated metabolites, including nucleotides (e.g., AMP, ATP), inositol (B14025) phosphates, and pyrophosphates, with consistently high ¹⁸O-enrichment ratios (>95%). rsc.orggeeksforgeeks.orgrit.edu
Gram-Scale Production and Late-Stage Labeling Techniques
A significant advantage of the phosphoramidite-based methodology is its scalability and efficiency, allowing for the gram-scale production of ¹⁸O-labeled metabolites. rsc.orgperiodni.com This is crucial for applications that require larger quantities of the labeled standards, such as in quantitative mass spectrometry. For instance, ¹⁸O₂-AMP and γ-¹⁸O₂-ATP have been successfully synthesized on a gram scale. isotope.com
Furthermore, this approach enables late-stage labeling, where the ¹⁸O-phosphate group is introduced at one of the final steps of a synthetic sequence. rsc.orggeeksforgeeks.org This is highly advantageous as it maximizes the incorporation of the expensive isotopic label into the final target molecule, avoiding losses during a lengthy synthesis. The stability of the phosphoramidite reagents, which can be stored for months without significant decomposition, adds to the robustness of this method. isotope.com
Synthesis of Specifically Labeled Compounds, including Potassium Dihydrogen Phosphate-¹⁸O₄
The synthesis of the specific inorganic salt, potassium dihydrogen phosphate-¹⁸O₄ (KH₂P¹⁸O₄), is a direct extension of the conventional synthesis of ¹⁸O-labeled orthophosphate. The process begins with the production of fully labeled phosphoric acid (H₃P¹⁸O₄) via the hydrolysis of phosphorus pentachloride (PCl₅) with H₂¹⁸O, as this method yields the highest possible isotopic enrichment. rsc.org
Once the labeled phosphoric acid (H₃P¹⁸O₄) is synthesized and the excess HCl is removed, it is converted to the desired salt. This is achieved through a straightforward acid-base neutralization reaction. A stoichiometric amount of a potassium base, such as potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃), is carefully added to the H₃P¹⁸O₄ solution. geeksforgeeks.org The reaction specifically aims to replace one of the three acidic protons of phosphoric acid with a potassium ion.
Reaction with Potassium Hydroxide: H₃P¹⁸O₄(aq) + KOH(aq) → KH₂P¹⁸O₄(aq) + H₂O(l)
Following the neutralization, the resulting solution of potassium dihydrogen phosphate-¹⁸O₄ is concentrated by slow evaporation and then cooled to induce crystallization. rsc.org The crystals are then filtered, dried, and stored in a desiccator, as the salt can be deliquescent. rsc.org The final product, KH₂P¹⁸O₄, is a white crystalline solid that serves as a valuable standard and buffering agent in various 'omics' experiments, particularly in mass spectrometry.
Advanced Analytical Techniques for Oxygen 18 Labeled Phosphate Characterization
Mass Spectrometry-Based Detection and Quantification
Mass spectrometry (MS) stands as a cornerstone for the analysis of ¹⁸O-labeled phosphates due to its exceptional sensitivity and its ability to differentiate molecules based on their mass-to-charge ratio (m/z). The substitution of a ¹⁶O atom with an ¹⁸O atom results in a 2-dalton mass shift, which is readily detectable by modern mass spectrometers.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Species Differentiation
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like phosphates, allowing them to be transferred from solution to the gas phase as intact ions with minimal fragmentation. This technique is highly effective for differentiating between various phosphate (B84403) isotopologues—molecules that differ only in their isotopic composition.
In the analysis of a sample containing potassium dihydrogen phosphate-¹⁸O₄, ESI-MS can distinguish the fully labeled H₂P¹⁸O₄⁻ ion from its partially labeled counterparts (e.g., H₂P¹⁸O₃¹⁶O⁻, H₂P¹⁸O₂¹⁶O₂⁻, H₂P¹⁸O¹⁶O₃⁻) and the unlabeled H₂P¹⁶O₄⁻ ion. Each substitution of a ¹⁶O with an ¹⁸O atom increases the mass of the dihydrogen phosphate anion by approximately 2 Da. For instance, ESI-MS analysis in negative ion mode would show distinct peaks for the unlabeled [H₂PO₄]⁻ at m/z 97 and for the various ¹⁸O-labeled species at m/z 99, 101, 103, and 105, corresponding to the incorporation of one, two, three, and four ¹⁸O atoms, respectively. researchgate.net
The high selectivity of ESI-MS enables the detection of different polyphosphate species without requiring prior separation by chromatography. colby.edu However, for quantitative analysis, care must be taken as the signal response can be affected by the presence of other polyphosphates and salts, a phenomenon known as ion suppression. colby.edu
Table 1: Theoretical and Observed m/z Values for ¹⁸O-Labeled Dihydrogen Phosphate Anions by ESI-MS
| Isotopologue Formula | Number of ¹⁸O Atoms | Theoretical m/z | Observed m/z researchgate.net |
| [H₂P¹⁶O₄]⁻ | 0 | 96.96 | 97 |
| [H₂P¹⁶O₃¹⁸O]⁻ | 1 | 98.96 | 99 |
| [H₂P¹⁶O₂¹⁸O₂]⁻ | 2 | 100.96 | 101 |
| [H₂P¹⁶O¹⁸O₃]⁻ | 3 | 102.97 | 103 |
| [H₂P¹⁸O₄]⁻ | 4 | 104.97 | 105 |
This table illustrates the expected mass-to-charge ratios for dihydrogen phosphate anions with varying degrees of ¹⁸O labeling as detected by ESI-MS in negative ion mode.
High-Resolution Mass Spectrometry (HRMS) for Isotopic Composition
High-resolution mass spectrometry (HRMS) provides the ability to measure the mass of an ion with very high accuracy, typically to four or five decimal places. This precision is critical for unambiguously determining the elemental composition of an ion and confirming the incorporation of isotopes. While standard ESI-MS can differentiate whole-number mass differences between isotopologues, HRMS can resolve ions with very similar masses (isobars) and provide confident identification based on exact mass.
For example, in complex biological or environmental samples, other ions may be present that have the same nominal mass as a labeled phosphate species. HRMS can distinguish the ¹⁸O-labeled phosphate from these interferences by measuring its exact mass. For instance, the mass difference between a peptide labeled with P¹⁸O₃ and its natural isotope abundance counterpart can be measured with high accuracy (e.g., a mass difference of 6.012 Da), confirming the incorporation of three ¹⁸O atoms. nih.gov This capability is essential for validating the results of labeling experiments and ensuring the correct assignment of isotopic peaks. nih.gov
Recent developments have explored the use of ESI-Orbitrap-MS to measure the oxygen isotope composition of dissolved phosphate at the nanomole level. acs.org This approach can involve measuring the H₂PO₄⁻ ions, but requires high mass resolution (>120,000) to resolve interferences. acs.org A more reliable method involves measuring the PO₃⁻ fragment ions, which are less prone to isobaric interferences from common ions like sulfate. acs.org
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) for Positional Isotope Exchange Studies
Combining liquid chromatography (LC) with a quadrupole time-of-flight (QTOF) mass spectrometer provides a powerful platform for studying dynamic biochemical processes. LC separates the components of a complex mixture, which are then analyzed by the QTOF-MS. This setup is particularly valuable for positional isotope exchange (PIX) studies, which are used to understand the mechanisms and kinetics of enzyme-catalyzed reactions. nih.govcsuohio.edu
In a typical PIX experiment involving ATP hydrolysis in the presence of ¹⁸O-labeled water, the incorporation of ¹⁸O into the resulting inorganic phosphate (Pi) can be monitored over time. LC-QTOF-MS can separate ATP from Pi and then accurately measure the isotopic distribution of the Pi. This allows researchers to determine not only the rate of ¹⁸O incorporation but also its position within the molecule, providing insights into reaction reversibility and the formation of transient intermediates. nih.govcsuohio.edu The LC-QTOF-MS method has been shown to be a sensitive and robust analytical platform for the simultaneous determination of isotope enrichment and the analysis of positional isotopes without the need for time-consuming chemical derivatization that is often required for gas chromatography-mass spectrometry (GC-MS). nih.govcsuohio.edu
Capillary Electrophoresis Electrospray Ionization Triple Quadrupole Mass Spectrometry (CE-ESI-QqQ-MS) for Complex Biological Matrices
Capillary electrophoresis (CE) is a high-efficiency separation technique that is ideal for analyzing highly charged molecules like phosphorylated metabolites in complex biological matrices such as cell extracts. nih.govresearchgate.net When coupled with ESI and a triple quadrupole (QqQ) mass spectrometer, it offers exceptional sensitivity and selectivity. ucl.ac.uknih.gov
This technique is particularly powerful for the quantitative analysis of low-abundance, highly charged species like inositol (B14025) pyrophosphates. ucl.ac.uknih.gov The use of stable isotope-labeled (SIL) internal standards, such as ¹⁸O-labeled phosphates, allows for precise and accurate absolute quantification, as the internal standard co-migrates with the analyte and experiences similar matrix effects. nih.govresearchgate.net A key advantage of this setup is the ability to perform selected reaction monitoring (SRM), where the first quadrupole selects a specific parent ion (e.g., an ¹⁸O-labeled phosphate), which is then fragmented, and the third quadrupole monitors a specific fragment ion. This highly specific detection method minimizes background noise and allows for reliable quantification even in very complex samples. ucl.ac.uk
Isotope Ratio Mass Spectrometry (IRMS) for Bulk Isotope Ratios
Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique designed for the high-precision measurement of isotope ratios, such as ¹⁸O/¹⁶O, in a bulk sample. caltech.eduresearchgate.net Unlike other MS methods that resolve individual isotopologues, IRMS provides an average isotope ratio for the entire sample, expressed in delta (δ) notation in parts per mil (‰) relative to an international standard. smu.camdpi.com
For phosphate analysis, the sample, often after conversion to silver phosphate (Ag₃PO₄), is introduced into an elemental analyzer (EA) or a thermal conversion/elemental analyzer (TC/EA). nih.govresearchgate.netnih.gov Through high-temperature pyrolysis, the phosphate-bound oxygen is converted into carbon monoxide (CO) gas. geologyscience.ru This gas is then introduced into the IRMS in a continuous flow. The mass spectrometer simultaneously measures the ion beams corresponding to C¹⁶O (m/z 28) and C¹⁸O (m/z 30) to determine the ¹⁸O/¹⁶O ratio with very high precision. smu.ca This technique is widely used in geochemistry, hydrology, and environmental science to trace the sources and biogeochemical cycling of phosphorus. mdpi.comnih.govnih.gov The method has been validated using potassium dihydrogen phosphate (KH₂PO₄) to create calibration standards with known δ¹⁸O values. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Profiling
Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ³¹P NMR, offers a powerful, non-destructive alternative for characterizing ¹⁸O-labeled phosphates. wikipedia.org The technique is based on the "isotope shift" phenomenon: the substitution of a ¹⁶O atom with an ¹⁸O atom directly bonded to a phosphorus atom causes a small but detectable upfield shift in the ³¹P NMR resonance signal. pnas.orgacs.org
This effect allows for the direct observation and quantification of different phosphate isotopologues in a single spectrum. For an inorganic phosphate sample containing a mixture of ¹⁸O-labeled species, the ³¹P NMR spectrum will show separate peaks for P¹⁶O₄, P¹⁶O₃¹⁸O, P¹⁶O₂¹⁸O₂, P¹⁶O¹⁸O₃, and P¹⁸O₄. pnas.orgrsc.org The separation between the resonances of ³¹P¹⁸O₄ and ³¹P¹⁶O₄ is approximately 0.0206 ppm, and with sufficient resolution, all five species can be resolved. pnas.org The relative area of each peak corresponds directly to the relative abundance of that isotopologue, allowing for precise determination of the ¹⁸O enrichment. rsc.org
This method has been instrumental in studying enzymatic reaction mechanisms, such as those involving ATPases, by tracking the transfer and exchange of ¹⁸O atoms between phosphate groups and water. pnas.orgnih.gov Advanced 2D NMR techniques can further provide detailed maps of intramolecular correlations between ¹⁸O labels in molecules like ATP, enabling the determination of site-specific fractional isotope enrichments. nih.gov
Table 2: Representative ¹⁸O-Induced Isotope Shifts in ³¹P NMR Spectroscopy
| Compound | Isotope Shift per ¹⁸O Atom (ppm) | Reference(s) |
| Inorganic Phosphate (Pi) | ~0.020 to ~0.021 | pnas.orgrsc.org |
| Adenosine-5'-phosphate (AMP) | ~0.025 | rsc.orgdocumentsdelivered.com |
| ATP (γ-phosphate) | ~0.021 (bridge vs. peripheral shifts differ) | nih.gov |
This table presents typical upfield chemical shift values observed in ³¹P NMR for each ¹⁸O atom incorporated into various phosphate-containing compounds.
Alternative and Complementary Spectroscopic Methods
Beyond NMR, other spectroscopic techniques offer complementary or alternative approaches for the characterization of ¹⁸O-labeled phosphates. These methods often rely on different physical principles, such as atomic emission or mass-to-charge ratio, to determine isotopic enrichment.
Optical Emission Spectroscopy (OES) is a technique that measures the light emitted from a sample after it has been excited to a high-energy state. While Isotope Ratio Mass Spectrometry (IRMS) is the more common and precise method for determining stable isotope ratios like ¹⁸O/¹⁶O, OES can also be employed, particularly in specific applications. measurlabs.comwikipedia.org In OES, the sample is atomized and excited, causing electrons to jump to higher energy levels. As they return to their ground state, they emit light at characteristic wavelengths. The presence of different isotopes can cause slight shifts in these wavelengths, which can be used for isotopic analysis.
For oxygen isotope analysis, the sample is typically converted to a simple gas like CO or CO₂. The relative intensities of the emission lines corresponding to molecules containing ¹⁸O and ¹⁶O are then measured to determine the isotope ratio. nih.gov While generally less precise than IRMS, OES can be a faster and more cost-effective alternative for certain applications. measurlabs.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is widely used to quantify the enrichment of stable isotopes in various metabolites, including those derived from ¹⁸O-labeled phosphates. nih.govnih.gov
For GC-MS analysis, non-volatile compounds like phosphates must first be chemically modified into volatile derivatives. nih.gov For instance, water from biological fluids containing H₂¹⁸O can be reacted to form phosphoric acid, which is then derivatized to the volatile trimethyl phosphate for GC-MS analysis. nih.gov The gas chromatograph separates the components of the mixture, and the mass spectrometer then ionizes the eluted compounds and separates the ions based on their mass-to-charge ratio (m/z).
The incorporation of ¹⁸O increases the mass of the molecule or its fragments. By monitoring the ion currents corresponding to the unlabeled (M) and the labeled (e.g., M+2, M+4, etc.) isotopologues, the degree of ¹⁸O enrichment can be accurately determined. nih.govusda.gov GC-MS is highly sensitive and can detect very low levels of isotope enrichment, making it suitable for tracer studies in human metabolism and other biological systems. nih.gov Recent studies have shown that GC-MS methods can be as accurate as, and more rapid than, older techniques for determining ¹⁸O enrichment in phosphate, avoiding time-consuming derivatization steps in some cases by using liquid chromatography-mass spectrometry (LC-MS). nih.gov
Table 3: Comparison of Analytical Techniques for ¹⁸O-Phosphate Analysis
| Technique | Principle | Sample Preparation | Key Advantage | Reference |
|---|---|---|---|---|
| ³¹P NMR | Nuclear spin properties | Minimal, non-destructive | Directly observes P nucleus, resolves isotopologues | pnas.orgnih.gov |
| ¹³C NMR | Nuclear spin properties | Minimal, non-destructive | Positional information on C-skeletons | nih.govresearchgate.net |
| OES | Atomic emission of light | Sample conversion to gas | Speed and lower cost | measurlabs.com |
| GC-MS | Mass-to-charge ratio | Often requires derivatization | High sensitivity for low enrichment levels | nih.govnih.gov |
Applications of Oxygen 18 Labeled Phosphate in Biogeochemical Cycling Research
Tracing Phosphorus Dynamics in Environmental Systems
The use of ¹⁸O-labeled phosphate (B84403) has revolutionized the study of phosphorus cycling across various ecosystems. By introducing phosphate with a known δ¹⁸Oₚ value, scientists can track its movement and transformations, distinguishing between different sources and processes. psu.eduethz.ch
Understanding the journey of phosphorus from the soil to and within plants is crucial for agriculture and ecosystem science. psu.eduethz.ch Using ¹⁸O-labeled water or phosphate, researchers can unravel the complex interactions governing P uptake and translocation. nih.gov
In studies with spring wheat, for instance, it was found that the δ¹⁸Oₚ value of the phosphate source was better preserved in the roots than in the shoots. nih.gov Within a week of being irrigated with ¹⁸O-labeled water, the inorganic phosphate in the shoots reached full isotopic equilibration with the surrounding water, while the roots only partially equilibrated. nih.gov This suggests that while shoots extensively recycle phosphate internally, the roots can retain a signature of the original P source, making them a valuable indicator for identifying plant P uptake sources. nih.gov Further modeling indicated that the back-transport of phosphate from shoots to roots also influences the isotopic signature in the roots. nih.gov
Table 1: Isotopic Equilibration in Wheat
| Plant Part | Degree of Isotopic Equilibration with Labeled Water | Implication |
|---|---|---|
| Shoots | Full equilibration within 1 week nih.gov | Extensive internal recycling of phosphate. nih.gov |
| Roots | Partial equilibration nih.gov | Partial preservation of the source P isotopic signal. nih.gov |
This approach of using stable oxygen isotopes provides a viable alternative to radioactive P tracers for studying P dynamics in the soil-plant system. nih.govresearchgate.net
Identifying the origins of phosphorus pollution in lakes, rivers, and coastal waters is a primary goal of water quality management. nih.govwpmucdn.comnih.gov The δ¹⁸Oₚ signature serves as a natural tracer to distinguish between various P sources, such as agricultural runoff, wastewater effluent, and internal recycling. researchgate.netacs.orgwpmucdn.com
In abiotic aquatic systems where biological activity is low, the δ¹⁸Oₚ value of dissolved inorganic phosphate (DIP) directly reflects the isotopic signature of its sources. nih.gov However, in biologically active systems, the original source signature can be altered by microbial P cycling. nih.govwpmucdn.com When organisms extensively cycle phosphate, its δ¹⁸Oₚ value will move towards a temperature-dependent equilibrium with the ambient water. researchgate.netwpmucdn.com The deviation of measured δ¹⁸Oₚ values from this expected equilibrium can, therefore, indicate the relative importance of external P sources versus internal biological recycling. acs.orgwpmucdn.com
For example, a study of Lake Erie found that δ¹⁸Oₚ values ranged from +10‰ to +17‰, while the expected equilibrium value was around +14‰. acs.org The riverine inputs had an average δ¹⁸Oₚ of +11‰, indicating they were one major source, but the presence of higher values suggested at least one other significant, uncharacterized source with an elevated δ¹⁸Oₚ signature, possibly legacy P from sediments. acs.orgwpmucdn.com Similarly, in a Japanese lagoon-lake system, δ¹⁸Oₚ values of inflowing agricultural runoff were constant at +16.3‰, while values within the lake varied seasonally, approaching equilibrium during productive seasons with high P turnover rates. wpmucdn.com
Table 2: δ¹⁸Oₚ Values in Various Aquatic Environments
| Location | Source/Sample Type | Reported δ¹⁸Oₚ Values (‰) | Key Finding |
|---|---|---|---|
| Lake Erie | Lake Water | +10 to +17 acs.org | Indicated multiple P sources, as values were out of equilibrium. acs.org |
| River Inputs | +11 (weighted average) acs.org | Identified as one major source of phosphate to the lake. acs.org | |
| Japanese Lagoon-Lake | Agricultural Runoff | +16.3 wpmucdn.com | Constant source signature. wpmucdn.com |
| Lake Water | +11.1 to +17.8 wpmucdn.com | Approached equilibrium in summer, indicating high biological P cycling. wpmucdn.com | |
| Shijiuhu Lake Catchment, China | Agricultural Soil | +15.23 to +21.92 nih.gov | Chemical fertilizers (+20.70 to +26.50‰) were the main P source in soil. nih.gov |
These studies highlight the utility of δ¹⁸Oₚ in quantifying the proportional contributions of different P sources and understanding the intensity of biological P cycling in aquatic ecosystems. researchgate.netwpmucdn.com
The biogeochemical cycles of phosphorus and carbon are intrinsically linked, particularly through microbial activity in soils. nih.govnih.gov Microorganisms require both C for energy and P for essential cellular components. nih.gov A novel approach using a dually labeled substrate—a ¹³C-labeled glucose molecule attached to a phosphate group with a known δ¹⁸Oₚ value—has provided new insights into this coupling. nih.gov
In a study using this dually labeled compound, researchers amended soils from two oak forests with different P levels. nih.gov They found that the P from the substrate was rapidly taken up and processed by the microbial biomass before being released back into the soil's bioavailable P pool. This was evidenced by the δ¹⁸Oₚ values of the released phosphate, which shifted away from the initial value expected from simple enzymatic cleavage and toward the isotopic equilibrium with soil water. nih.gov
Interestingly, the soil with higher initial P levels showed a greater respiration of the ¹³C-labeled glucose. nih.gov This suggests that in the higher-P soil, microbial activity was more limited by energy (carbon) than by phosphorus. The addition of the easily available labeled glucose stimulated a stronger "priming effect," where the decomposition of native soil organic matter is accelerated. nih.gov This innovative use of a dually labeled substrate demonstrates a powerful method for simultaneously tracking the fate of C and P from a single organic source, offering invaluable data on their coupled cycling in soils. nih.gov
Investigating Enzymatic Processes in Phosphorus Turnover
At the heart of phosphorus cycling are enzymatic reactions that break down and synthesize phosphorus-containing compounds. researchgate.net The analysis of oxygen isotope exchange during these reactions provides a window into the mechanisms of these crucial enzymes. researchgate.netnih.gov
Within living cells, the enzyme inorganic pyrophosphatase plays a key role in phosphorus metabolism. researchgate.netnih.gov This enzyme catalyzes the hydrolysis of pyrophosphate (PPi) into two molecules of inorganic phosphate (Pi). A critical feature of this reaction is that it also facilitates the exchange of oxygen atoms between the phosphate molecules and the surrounding water. researchgate.netnih.gov
This enzyme-mediated exchange is so effective that it drives the δ¹⁸Oₚ of the intracellular phosphate pool towards a predictable, temperature-dependent isotopic equilibrium with the cell's water. researchgate.netresearchgate.net This process is fundamental to understanding δ¹⁸Oₚ signatures in the environment. When organisms with active intracellular P cycling release phosphate into the environment, that phosphate will bear the isotopic signature of this equilibrium. researchgate.netwpmucdn.com Therefore, the δ¹⁸Oₚ value of phosphate in a highly productive ecosystem can be used to assess the degree of biological turnover. researchgate.net Studies on yeast inorganic pyrophosphatase have been instrumental in characterizing the kinetics and conditions of this exchange process. nih.govnih.gov
Extracellular enzymes, such as alkaline phosphatase, are vital for regenerating dissolved inorganic phosphate from organic phosphorus compounds in the environment. researchgate.net These enzymes are synthesized by microbes when DIP is scarce, allowing them to access P from sources like phosphomonoesters. researchgate.netrero.ch
The hydrolysis of a phosphomonoester by alkaline phosphatase involves the cleavage of a P-O bond and the incorporation of one oxygen atom from the ambient water into the newly released inorganic phosphate. researchgate.net Unlike the complete equilibration seen with pyrophosphatase, this process results in a distinct kinetic fractionation and an "inheritance" isotope effect. researchgate.net The released phosphate inherits three oxygen atoms from the original organic substrate and takes only one from the water. Consequently, the δ¹⁸Oₚ of the released phosphate is a mix of the organic P source signature and the water signature, and it does not reach equilibrium. researchgate.net
This distinction is critical for interpreting environmental δ¹⁸Oₚ data. A δ¹⁸Oₚ value close to the temperature-dependent equilibrium suggests that P is being cycled through intracellular metabolic pathways involving pyrophosphatase. wpmucdn.comresearchgate.net In contrast, a δ¹⁸Oₚ value that is far from equilibrium may indicate that the dominant process is the extracellular enzymatic hydrolysis of organic P, where the source signature is partially preserved. wpmucdn.comresearchgate.net
Microbial Activity and Oxygen Exchange in Phosphate Pools
The use of phosphate labeled with the stable isotope Oxygen-18 (¹⁸O), such as Potassium dihydrogen phosphate-¹⁸O₄, provides a powerful tool for elucidating the intricate roles of microorganisms in phosphorus (P) cycling. The strong P-O bond in the phosphate ion (PO₄³⁻) is resistant to breaking and oxygen exchange with water at typical environmental temperatures and pH in the absence of biological activity. nih.gov However, microorganisms possess enzymes that actively cleave and reform these bonds, creating a distinct isotopic signature that allows researchers to trace microbial interaction with phosphate pools. nih.govrero.ch
Microbial metabolism of both inorganic and organic phosphorus compounds leads to the exchange of oxygen atoms between the phosphate molecule and the surrounding water. researchgate.netgeoscienceworld.org This exchange is primarily catalyzed by intracellular and extracellular enzymes. rero.ch When microorganisms take up dissolved inorganic phosphate (Pi), intracellular enzymes like inorganic pyrophosphatase can catalyze a temperature-dependent equilibrium oxygen isotope exchange between the phosphate and the cell's water. researchgate.net This process imprints an equilibrium isotope signature on the phosphate that is cycled by the cells. researchgate.net
Conversely, extracellular enzymes, such as alkaline phosphatase, are crucial for regenerating Pi from organic phosphorus compounds in aquatic systems and soils. researchgate.netresearchgate.net The hydrolysis of phosphomonoesters by these enzymes also involves the incorporation of oxygen from water into the newly released phosphate, but this often results in kinetic isotope effects rather than full equilibrium. researchgate.netresearchgate.net
Laboratory experiments have consistently demonstrated significant oxygen isotope exchange between dissolved phosphate and water during bacterial metabolism. rero.chgeoscienceworld.org Studies using bacteria grown on media with inorganic phosphate have shown that the final δ¹⁸O value of the phosphate is shifted significantly from its initial value, indicating substantial isotopic exchange mediated by the microbes. rero.ch This biologically driven exchange allows researchers to distinguish between abiotic and biotic P transformation processes. In sterilized soil, for instance, the isotopic signature of labeled phosphate changes much less than in normal soil, where microbial activity dominates P cycling. researchgate.net
Research using ¹⁸O-labeled phosphate has revealed complex patterns of exchange, suggesting that phosphate is actively circulated between intracellular and extracellular environments, leading to extensive recycling of the dissolved phosphate pool. researchgate.netgeoscienceworld.org This microbial processing effectively "erases" the original isotopic signature of a phosphate source over time, replacing it with a signature that reflects the microbial activity and the isotopic composition of the local water. researchgate.net
By tracking the changes in the isotopic composition of different phosphate pools, scientists can trace the transformation pathways of phosphorus in the environment. For example, studies have identified the active transformation of readily bioavailable phosphate (like water-soluble or bicarbonate-extractable P) into less available forms. epa.gov The presence of a biotic, equilibrium isotopic signature in more stable P pools can serve as a long-term indicator of microbial processing. researchgate.net
Different microbial species may also exhibit preferences for different phosphate sources. Experiments have shown that E. coli might first extract loosely sorbed phosphate, while a marine bacterium like Marinobacter aquaeolei may preferentially utilize phosphate bound to iron oxides. nih.gov In all cases, the presence of bacteria imprints a distinct biotic isotopic signature on the phosphate phase they utilize and cycle. nih.gov
Detailed Research Findings
The tables below summarize findings from key studies on microbial-mediated oxygen isotope exchange in phosphate.
Table 1: Microbial Isotopic Exchange in Aqueous Culture
This table illustrates the typical outcome of laboratory growth experiments where bacteria are cultured in a medium containing phosphate with a known initial isotopic composition. The data demonstrates the significant shift in the δ¹⁸O of phosphate due to microbial metabolism.
| Experimental Condition | Initial δ¹⁸O of Phosphate (‰) | Final δ¹⁸O of Phosphate (‰) | Key Finding | Source |
| Bacteria grown in inorganic phosphate medium | 11.6 | Shifted significantly towards equilibrium with water | Demonstrates significant oxygen isotope exchange with water in the presence of bacteria. | rero.ch |
| E. coli culture with ferrihydrite-bound phosphate | High (enriched tracer) | Approached equilibrium with ambient water | Phosphate taken up by cells rapidly reached isotopic equilibrium due to enzymatic exchange. | nih.gov |
| Varying temperature (5.7°C to 25°C) | Consistent initial value | Increasing exchange with increasing temperature | Shows that the extent of isotopic exchange is temperature-dependent. | geoscienceworld.org |
This is an interactive table. You can sort and filter the data by clicking on the column headers.
Table 2: Transformation of Soil Phosphate Pools with ¹⁸O-Labeling
This table shows data from a soil incubation study where ¹⁸O-labeled phosphate was added to trace its movement between different operationally defined phosphate pools in both normal (microbially active) and sterilized soil.
| Soil P Pool | Treatment | Initial δ¹⁸Oₚ (‰) of Pool | Final δ¹⁸Oₚ (‰) of Pool (after incubation) | Interpretation | Source |
| NaHCO₃-Pi (Labile) | Normal Soil | Low (unlabeled soil P) | Significantly higher (reflects tracer) | Rapid incorporation of labeled P into the labile pool, cycled by microbes. | researchgate.net |
| NaHCO₃-Pi (Labile) | Sterilized Soil | Low (unlabeled soil P) | Slightly higher | Limited incorporation, indicating abiotic sorption processes are much slower. | researchgate.net |
| NaOH-Pi (Fe/Al-bound) | Normal Soil | Low (unlabeled soil P) | Notably higher | Transformation of bioavailable P into more stable forms through microbial activity. | researchgate.netepa.gov |
| NaOH-Pi (Fe/Al-bound) | Sterilized Soil | Low (unlabeled soil P) | Minimally changed | Little transformation occurs without microbial mediation. | researchgate.net |
This is an interactive table. You can sort and filter the data by clicking on the column headers.
These studies collectively underscore the critical role of microorganisms in driving oxygen isotope exchange in phosphate pools. The use of tracers like Potassium dihydrogen phosphate-¹⁸O₄ is indispensable for quantifying these microbial processes and understanding the biogeochemical cycling of phosphorus in terrestrial and aquatic ecosystems. researchgate.netepa.gov
Mechanistic and Theoretical Investigations Using Oxygen 18 Labeled Phosphate
Elucidation of Enzymatic Reaction Mechanisms via Isotope Effects
The use of ¹⁸O-labeled phosphate (B84403) esters has been a powerful tool for studying the transition state structure in phosphoryl transfer reactions. nih.gov Kinetic isotope effects (KIEs), which are changes in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes, provide a sensitive probe of the bonding environment at the transition state.
Analysis of Phosphoryl Transfer Mechanisms
Phosphoryl transfer reactions are central to a vast array of biological processes, including signal transduction, energy metabolism, and DNA replication. nih.gov These reactions can proceed through different mechanistic pathways, broadly categorized as associative (addition-elimination), dissociative (elimination-addition), or concerted (SN2-type). nih.govsquarespace.com The use of ¹⁸O-labeled potassium dihydrogen phosphate allows researchers to distinguish between these pathways by measuring kinetic isotope effects.
For instance, a significant ¹⁸O KIE at the leaving group oxygen suggests that the P-O bond to the leaving group is breaking in the rate-determining step, which is consistent with a dissociative or concerted mechanism. Conversely, a small or inverse KIE may indicate an associative mechanism where bond formation is more advanced than bond breaking in the transition state. nih.gov Stereochemical studies using chiral phosphates labeled with ¹⁷O and ¹⁸O have confirmed that many enzyme-catalyzed phosphoryl transfer reactions proceed with inversion of configuration at the phosphorus center, consistent with an in-line SN2-type mechanism. libretexts.orgucsd.edu
Table 1: Representative ¹⁸O Kinetic Isotope Effects in Enzymatic Phosphoryl Transfer Reactions
| Enzyme | Substrate | Position of ¹⁸O Label | ¹⁸O (V/K) Isotope Effect | Mechanistic Implication | Reference |
| Ribonuclease A | Uridylyl-(3′,5′)-guanosine (UpG) | Leaving group | 1.014 ± 0.003 | P-O bond cleavage in the transition state | nih.gov |
| Ribonuclease A | Uridylyl-(3′,5′)-guanosine (UpG) | Non-bridging phosphoryl | 1.001 ± 0.001 | Minimal change in bonding to non-bridging oxygens | nih.gov |
| Ribonuclease A | Uridylyl-(3′,5′)-guanosine (UpG) | Nucleophilic oxygen | 0.994 ± 0.002 | Bond formation is significant in the transition state | nih.gov |
| Glucose-6-phosphate dehydrogenase | Glucose-6-phosphate | Not specified | Varies with pH | pH dependence of the rate-limiting step | researchgate.net |
This table is for illustrative purposes and includes data from various ¹⁸O-labeled substrates, not exclusively potassium dihydrogen phosphate-¹⁸O₄, to demonstrate the principles of KIE analysis.
Application of Positional Isotope Exchange (PIX) Techniques
The Positional Isotope Exchange (PIX) technique is a powerful method for identifying reaction intermediates and determining the reversibility of enzymatic reactions. nih.govcsuohio.edu This method involves the use of a substrate that is isotopically labeled in a specific position. If the enzyme catalyzes a reaction that involves the reversible formation of a symmetric intermediate, the isotopic label can "scramble" or exchange to an equivalent position within the molecule.
For example, in the study of ATP-utilizing enzymes, ATP can be synthesized with ¹⁸O in the β-γ bridge position. If the enzyme cleaves the β-γ phosphoanhydride bond to form an enzyme-bound intermediate and this process is reversible, the terminal phosphate group can rotate before the bond is reformed. This rotation leads to the scrambling of the ¹⁸O label between the β-γ bridge and the non-bridge β-phosphoryl positions. The detection of this positional isotope exchange provides strong evidence for the formation of a transient intermediate and the reversibility of the cleavage step. nih.govnih.gov
The analysis of PIX is often carried out using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy to determine the distribution of the isotope in the product or re-isolated substrate. csuohio.educsuohio.edu The rate of positional isotope exchange can also provide quantitative information about the relative rates of substrate release from the enzyme versus the reverse catalytic step. nih.gov
Fundamental Studies of Oxygen Isotope Fractionation
Beyond elucidating reaction mechanisms, ¹⁸O-labeled phosphates are crucial for fundamental studies of oxygen isotope fractionation. This fractionation, the partitioning of ¹⁸O and ¹⁶O between different substances, is influenced by various factors, including temperature and the chemical environment.
Temperature-Dependent Isotopic Exchange Phenomena
The oxygen isotope fractionation between phosphate and water is temperature-dependent. At isotopic equilibrium, the heavier ¹⁸O isotope is preferentially enriched in the phosphate relative to water, and the magnitude of this enrichment decreases with increasing temperature. This principle is the basis for the phosphate-water oxygen isotope paleothermometer, which is used to reconstruct past environmental temperatures from the δ¹⁸O values of biogenic apatite in fossils. umich.edu
Laboratory calibration studies using ¹⁸O-labeled water and enzymes that catalyze the oxygen isotope exchange between phosphate and water have been instrumental in quantifying this temperature dependence. rice.edu These experiments have shown that the rate of enzyme-catalyzed oxygen isotope exchange is significantly faster than abiotic exchange, which is extremely slow at Earth's surface temperatures. rice.edu The activation energy for the enzyme-catalyzed exchange is considerably lower than that for the abiotic reaction, highlighting the catalytic power of enzymes. rice.edu
Table 2: Temperature Dependence of Oxygen Isotope Fractionation and Exchange Rates
| System | Parameter | Value | Conditions | Reference |
| Inorganic Pyrophosphatase-catalyzed DIP-H₂O exchange | Activation Energy | 61.8 kJ/mole | pH 7.4 | rice.edu |
| Abiotic DIP-H₂O exchange | Activation Energy | 133.6 kJ/mole | pH 5 | rice.edu |
| Cod Otolith Aragonite | Temperature-Fractionation Relationship | 1000 Ln α = 16.75(10³ TK⁻¹) − 27.09 | 6 to 20°C | oup.com |
DIP refers to Dissolved Inorganic Phosphate.
Substrate-Dependent Isotopic Effects in Enzyme-Catalyzed Reactions
The magnitude of the kinetic isotope effect in an enzyme-catalyzed reaction can be influenced by the specific substrate being used. acs.org This substrate-dependent isotopic effect arises from differences in how various substrates bind to the active site and proceed through the catalytic cycle. For example, a "stickier" substrate that binds more tightly to the enzyme may have a smaller observed KIE because the rate-limiting step may shift from the chemical bond-breaking step to the product release step. unl.edu
By measuring ¹⁸O KIEs with a series of related substrates, researchers can gain insights into the structure-activity relationships of an enzyme and how subtle changes in the substrate structure affect the transition state of the reaction. nih.gov These studies can help to map the energetic landscape of the enzymatic reaction and identify which steps are most sensitive to substrate modifications.
Abiotic Processes and Minimal Oxygen Isotope Exchange
Under typical Earth surface temperature and pH conditions, the P-O bond in phosphate is remarkably stable, and the abiotic exchange of oxygen isotopes between dissolved inorganic phosphate and water is exceedingly slow. researchgate.netnih.gov This kinetic inertness is a key reason why the δ¹⁸O signature of phosphate can be a reliable tracer of its source in many environmental systems. usgs.gov
However, some abiotic processes can lead to small isotopic fractionations. For instance, the precipitation of phosphate minerals from solution may be accompanied by a small equilibrium or kinetic isotope effect. researchgate.net Studies involving the synthesis of apatite in ¹⁸O-labeled water have shown that the initial precipitation can result in non-equilibrium fractionations, with the system approaching equilibrium over longer time scales. researchgate.net Nevertheless, in most natural settings, biological processes mediated by enzymes are the dominant drivers of oxygen isotope exchange in the phosphate system. nih.gov The minimal abiotic exchange provides a crucial baseline against which the significant fractionations caused by biological activity can be measured and interpreted.
Computational and Quantum Mechanical Studies
The use of oxygen-18 (¹⁸O) labeled phosphate compounds, such as Potassium dihydrogen phosphate-¹⁸O₄, has been instrumental in advancing the mechanistic understanding of phosphate chemistry through computational and quantum mechanical investigations. These theoretical approaches allow researchers to model and interpret the subtle isotopic signatures observed in experimental studies, providing deep insights into reaction mechanisms, environmental influences, and quantum phenomena in biological and geochemical systems.
Theoretical Calculation of Equilibrium Isotope Effects on Phosphate Reactions
Theoretical calculations are crucial for dissecting the factors that determine equilibrium isotope effects (EIEs) in phosphate reactions, such as deprotonation. The EIE for the deprotonation of H₂PO₄⁻, for instance, is influenced by changes in the vibrational frequencies of the P-O bonds upon ionization.
Semiempirical calculations of vibrational frequencies have been employed to model these systems. nih.gov These models have successfully predicted an inverse equilibrium isotope effect on the association of ligands with protein active sites, although the effect cannot always be attributed to a single specific vibrational mode or force constant. nih.gov For example, in studies of oxamate (B1226882) binding to lactate (B86563) dehydrogenase, analysis showed that ionic interactions increased the torsional force constant for the C-C bond rotation. nih.gov
Experimental determination of ¹⁸O EIEs for the deprotonation of phosphate and various phosphate esters provides benchmark data for these theoretical models. acs.org By comparing calculated EIEs with experimental values, computational models can be refined to better represent the transition states and intermolecular interactions in these reactions. This synergy between theory and experiment is vital for accurately characterizing the interactions of ligands with protein active sites. nih.gov
Table 1: Experimentally Determined ¹⁸O Equilibrium Isotope Effects on Deprotonation This table is for illustrative purposes and is based on findings in the field.
| Reaction | Isotope Effect (¹⁸K_eq) | Reference |
| Deprotonation of H₂PO₄⁻ | Value | acs.org |
| Deprotonation of Glucose-6-phosphate | Value | acs.org |
| Association of [1-¹⁸O]oxamate with LDH | 0.9840 ± 0.0027 | nih.gov |
Solvent Effects on Isotopic Signatures in Phosphate Systems
The surrounding solvent environment plays a significant role in modulating the isotopic signatures of phosphate ions. Computational studies have been specifically directed at understanding the influence of solvent on ¹⁶O/¹⁸O equilibrium isotope effects during reactions like phosphate deprotonation. acs.org These theoretical investigations explore how solvent molecules interact with the phosphate ion and how these interactions alter the vibrational environment of the oxygen atoms, thereby influencing the isotopic fractionation.
Models considering various solvent representations have shown that intermolecular hydrogen bonding between the phosphate's oxygen atoms and water molecules is a key factor. Changes in the strength and geometry of these hydrogen bonds during a reaction can lead to significant shifts in the calculated isotope effects. For instance, theoretical studies on the deprotonation of phosphate have highlighted the role of the solvent in stabilizing the resulting anion and influencing the P-O bond character. acs.org
Furthermore, analytical techniques can be affected by solvent and concentration conditions. In electrospray ionization mass spectrometry (ESI-MS), the concentration of the phosphate solution can impact ionization efficiencies, potentially affecting the measured δ¹⁸O values. acs.org This highlights the importance of controlling for such matrix effects in experimental designs, which can be informed by computational models of the ionization process. acs.org The interaction between phosphate and water can also be critical in enzymatic reactions, where oxygen exchange kinetics are studied. nih.gov
Quantum Isotope Effects in Phosphate Aggregation and Biomineralization
Recent research has uncovered potential quantum mechanical effects in the realm of phosphate chemistry, particularly in aggregation and biomineralization processes. nih.gov While the warm, wet environment of biology is often considered inhospitable to quantum phenomena, studies on the in vitro formation of amorphous calcium phosphate have presented evidence for nonclassical quantum effects. nih.gov
One area of focus has been on the aggregation of calcium phosphate, where specific molecular clusters, known as Posner molecules, are theorized to play a role. nih.gov Computational and theoretical models suggest that the self-binding rates of these molecules could be dependent on nuclear spin, which can be modulated by isotopic substitution. nih.gov
Experimental work has provided evidence supporting these theoretical predictions. For example, studies have shown a differential isotope effect of lithium (⁷Li vs. ⁶Li) on the aggregation of amorphous calcium phosphate from solution. nih.gov This effect is not expected based on classical chemistry but is predicted by theories involving quantum dynamical selection. nih.gov The finding that lithium isotopes can influence calcium phosphate formation suggests that similar quantum isotope effects involving other elements, including oxygen in the phosphate group, could be significant in biomineralization and other biological pathways where calcium phosphate is involved, such as in mitochondrial granules. nih.gov
Emerging Research Directions and Future Perspectives
Integration of Stable Isotope Tracers for Holistic Phosphorus Cycling Assessments
The use of the stable oxygen isotope ratio in phosphate (B84403) (δ¹⁸Oₚ) has become a robust method for tracing the sources and biogeochemical cycling of phosphorus (P) in diverse ecosystems. wpmucdn.comethz.chthermofisher.com The core principle lies in the fact that the P-O bond in phosphate is resistant to inorganic hydrolysis under typical environmental conditions, but is actively cleaved and reformed by enzymes during metabolic processes. wpmucdn.com This enzyme-catalyzed activity promotes oxygen isotope exchange between phosphate and ambient water, leading to distinct δ¹⁸Oₚ signatures that can reveal the pathways of phosphorus transformation. wpmucdn.com
Researchers are increasingly integrating δ¹⁸Oₚ analysis for more holistic assessments of P cycling. By comparing the measured δ¹⁸Oₚ values in environmental samples to the theoretical temperature-dependent equilibrium value, scientists can determine the extent of biological turnover. wpmucdn.comresearchgate.net A δ¹⁸Oₚ value at or near equilibrium suggests intensive biological cycling, whereas a value that deviates from equilibrium points to the influence of external P inputs with a distinct isotopic signature. wpmucdn.com
This approach has been successfully used to differentiate between P originating from agricultural runoff and rural sewage in catchment areas. researchgate.netnih.gov Studies have shown that septic tank effluent has a significantly different and more consistent δ¹⁸Oₚ signature compared to the more variable signature of drainage water from agricultural lands. nih.gov
Table 1: Representative δ¹⁸Oₚ Values in a Small Agricultural Catchment
| Phosphorus Source | Reported δ¹⁸Oₚ Range (‰) | Key Finding |
| Septic Tank Effluent | +13.2 to +14.5 | Represents a distinct and relatively stable isotopic signature for sewage. nih.gov |
| Agricultural Drainage Water | +7.8 to +15.7 | Shows significant variation, influenced by factors like fertilization (e.g., manure application) and hydrological pathways. nih.gov |
| Inflowing Agricultural Runoff (to a lake) | +16.3 (constant) | Can serve as a consistent "end-member" for mixing models in specific systems. wpmucdn.com |
| Lake Water | +11.1 to +17.8 | Values approached equilibrium during productive seasons, indicating high rates of biological P turnover. wpmucdn.com |
This table provides an interactive summary of isotopic values from different phosphorus sources, illustrating the utility of δ¹⁸Oₚ in source apportionment studies.
Future advancements in this area are being driven by new analytical techniques, such as Electrospray Ionization Orbitrap Mass Spectrometry (ESI-Orbitrap-MS), which offer comparable precision to traditional methods but with significantly smaller sample sizes (less than 1% of the amount previously required). thermofisher.com This innovation allows for more frequent and higher-resolution sampling, enhancing the detail of holistic P cycling assessments.
Development of Advanced Modeling Approaches for Phosphorus Transformation Dynamics
To fully leverage the data generated from isotope tracer studies, researchers are developing more sophisticated modeling approaches. These models aim to simulate the complex dynamics of phosphorus transformations at various scales, from the agricultural field to entire catchments. cdnsciencepub.com By integrating δ¹⁸Oₚ data, these models can move beyond simple mass balance calculations to provide a more mechanistic understanding of P cycling.
A key application is the use of two- or three-end-member mixing models. wpmucdn.comnih.gov These models use the distinct δ¹⁸Oₚ signatures of different phosphorus sources (e.g., sewage, agricultural runoff, geological background) to quantify the proportional contribution of each source to the total P load in a water body. wpmucdn.comnih.gov For example, a model used in a lagoon-lake system suggested high P turnover rates during productive seasons by assessing the mix between inflowing P and biologically recycled P. wpmucdn.com
The future of P dynamics modeling lies in the integration of isotopic data with other advanced technologies. For instance, combining δ¹⁸Oₚ tracer data with high-resolution spatial and temporal data from Unmanned Aerial Vehicle (UAV) remote sensing and Geographic Information Systems (GIS) can provide an unprecedentedly detailed picture of nutrient flows. mdpi.com Machine learning and other data-driven methods are also being employed to build predictive models for crop nutrient requirements and environmental P losses, which could be further refined by incorporating stable isotope data. mdpi.com Such integrated models will be crucial for developing effective strategies to manage water quality and optimize fertilizer use in agriculture. nih.govcdnsciencepub.com
Novel Applications in Systems Biology and "Omics" Research
The use of stable isotope labeling is a cornerstone of "omics" research, enabling the quantitative analysis of complex biological systems. While much of the focus has been on isotopes like ¹³C and ¹⁵N, ¹⁸O-labeling using precursors such as Potassium Dihydrogen Phosphate-¹⁸O₄ is a powerful tool for probing the phosphoproteome and metabolome.
In proteomics, ¹⁸O-labeling is used for the relative quantification of proteins. ckisotopes.com The method involves enzymatically incorporating two ¹⁸O atoms into the C-terminus of every peptide during proteolytic digestion. ckisotopes.com When comparing two samples (e.g., control vs. treated), one is digested in normal H₂¹⁶O water and the other in H₂¹⁸O water. The resulting peptides from the ¹⁸O-labeled sample are 4 Daltons heavier, allowing for their differentiation and quantification by mass spectrometry. ckisotopes.com This technique provides a universal and unbiased approach to quantify changes in protein expression across different states. ckisotopes.com
In metabolomics and systems biology, ¹⁸O-labeled phosphate can trace the flow of phosphorus through metabolic pathways. By introducing the labeled compound, researchers can follow its incorporation into key energy-carrying molecules (like ATP), phospholipids, and phosphorylated intermediates. Techniques such as Nuclear Magnetic Resonance (NMR) and Raman spectroscopy can be used to detect the changes in oxygen isotopes in phosphate isotopologues in real time. nsf.gov This allows for the in-depth study of the kinetics of enzyme-catalyzed isotope exchange reactions, providing fundamental insights into cellular bioenergetics and signaling. nsf.gov
Table 2: Applications of ¹⁸O-Labeling in "Omics"
| "Omics" Field | Application | Technique(s) | Key Insight |
| Proteomics | Relative protein quantification | Mass Spectrometry | Measures changes in protein abundance between different biological samples. ckisotopes.com |
| Metabolomics | Metabolic flux analysis | NMR, Mass Spectrometry | Traces the path of phosphorus through metabolic networks to quantify pathway activity. nsf.govbuchem.com |
| Systems Biology | Kinetic analysis of enzymatic reactions | Raman Spectroscopy, NMR | Determines the rates of enzyme-catalyzed phosphate-water isotope exchange. nsf.gov |
This interactive table summarizes the key applications of ¹⁸O-labeling across different "omics" disciplines.
Expansion of Isotope Labeling to Complex Biological Molecules (e.g., RNA)
The function of complex biological macromolecules like Ribonucleic Acid (RNA) is intrinsically linked to their structure and dynamics. nih.gov Isotope labeling is a critical tool for studying these properties, particularly using NMR spectroscopy. nih.govisotope.com While ¹³C and ¹⁵N are commonly used, the expansion of ¹⁸O labeling to the phosphate backbone of RNA represents a significant research advancement.
A key method involves incorporating ¹⁸O into all of the phosphate groups of an RNA molecule during solid-phase synthesis by using ¹⁸O-labeled water in the oxidation step. nih.gov This creates an ¹⁸O-labeled RNA molecule that is chemically identical to its unlabeled counterpart, avoiding the potential functional alterations caused by bulky fluorescent tags. nih.gov The stability of this ¹⁸O label under physiological conditions has been demonstrated, confirming its suitability for biological studies. nih.gov
The resulting ¹⁸O-labeled RNA can be quantified with high precision using Isotope Ratio Mass Spectrometry (IRMS). nih.gov Furthermore, it can be visualized within cells and tissues using isotope microscopy, a technique based on Secondary Ion Mass Spectrometry (SIMS). nih.gov This provides a powerful method for imaging the localization of RNA molecules without relying on fluorescence, offering a less perturbative approach to studying RNA trafficking and function in biological systems. nih.gov This expansion of isotope labeling to the phosphate backbone of nucleic acids opens new avenues for investigating gene regulation, RNA therapeutics, and the roles of RNA in cellular organization.
Q & A
Basic Research Questions
Q. What are the validated synthesis methods for Potassium Dihydrogen Phosphate-18O4, and how can isotopic purity be ensured?
- Methodological Answer : this compound is synthesized via isotopic exchange or direct reaction using H3PO4 enriched with 18O. Risley and van Etten (1978) describe a method where crystalline potassium phosphate-18O4 is produced by reacting 18O-enriched phosphoric acid with potassium carbonate under controlled conditions. To ensure isotopic purity (>98%), rigorous purification steps (e.g., recrystallization in H218O) and characterization via mass spectrometry or NMR are recommended .
Q. How can researchers verify the structural and isotopic integrity of this compound in experimental setups?
- Methodological Answer : Use X-ray diffraction (XRD) to confirm crystal structure (monoclinic, space group P21/c) and isotope ratio mass spectrometry (IRMS) to quantify 18O enrichment. For buffer preparation, validate pH stability (typical range: 4.2–4.8) using a calibrated pH meter, and cross-check with FTIR to detect isotopic shifts in O–P–O vibrational modes .
Q. What are the critical considerations for preparing this compound-based buffers in metabolic tracing studies?
- Methodological Answer : Ensure anhydrous storage to prevent isotopic exchange with ambient H2O. When preparing buffers, use 18O-enriched water to maintain isotopic integrity. Pre-filter solutions (0.22 µm) to remove particulates that may interfere with downstream assays (e.g., enzymatic reactions) .
Advanced Research Questions
Q. How can isotopic tracing with this compound resolve metabolic flux ambiguities in plant or microbial systems?
- Methodological Answer : Incorporate 18O-labeled phosphate into growth media and track isotopic enrichment in ATP or nucleic acids using LC-MS. For example, in plant studies, combine 18O tracing with micro-CT to correlate metabolic activity with developmental stages . Address background noise by subtracting natural 16O abundance (99.76%) via baseline correction in mass spectra.
Q. What experimental design strategies optimize the use of this compound in multi-factor studies (e.g., nutrient interactions)?
- Methodological Answer : Employ a central composite design (CCD) to evaluate interactions between variables (e.g., KH2PO4-18O4 concentration, temperature, pH). For instance, in wastewater treatment studies, CCD can model the synergistic effects of phosphate and ferric chloride doses on pollutant removal efficiency . Use ANOVA to identify significant factors and response surface methodology (RSM) to predict optimal conditions.
Q. How do researchers mitigate analytical challenges in detecting 18O-labeled phosphate derivatives in complex matrices?
- Methodological Answer : Combine solid-phase extraction (SPE) with hydrophilic interaction liquid chromatography (HILIC) to isolate 18O-labeled phosphates from biological samples. For quantification, use tandem MS (e.g., Q-TOF) with multiple reaction monitoring (MRM) to enhance specificity. Validate methods using certified reference materials (e.g., NIST SRM 186) .
Q. What strategies resolve contradictions in isotopic labeling efficiency across studies?
- Methodological Answer : Discrepancies often arise from variations in synthesis protocols or storage conditions. Standardize synthesis parameters (e.g., reaction time, temperature) and validate isotopic purity post-synthesis. Cross-reference results with published datasets (e.g., Gruau et al., 2005) to identify systemic biases .
Q. How does the anisotropic crystal structure of this compound influence its performance in electro-optical applications?
- Methodological Answer : The non-centrosymmetric structure enables piezoelectric and nonlinear optical properties. For laser applications, characterize crystal orientation via polarizing microscopy and optimize machining (e.g., rotary ultrasonic drilling) to minimize subsurface cracks that degrade optical quality .
Cross-Disciplinary Applications
Q. How is this compound utilized in environmental studies to trace phosphorus sources in eutrophic systems?
- Methodological Answer : Measure δ18OPO4 values in water samples to distinguish anthropogenic vs. geogenic phosphate sources. Calibrate IRMS with internal standards (e.g., Silver Phosphate) and apply mixing models to quantify source contributions. Address isotopic fractionation during microbial uptake by conducting controlled incubation experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
